molecular formula C11H12N6O B14015460 2,4,6-Pyrimidinetriamine, N4-(3-methylphenyl)-5-nitroso- CAS No. 92016-75-6

2,4,6-Pyrimidinetriamine, N4-(3-methylphenyl)-5-nitroso-

Cat. No.: B14015460
CAS No.: 92016-75-6
M. Wt: 244.25 g/mol
InChI Key: UAJFZJGJAIBJIJ-UHFFFAOYSA-N
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Description

N4-(3-METHYLPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a nitroso group and an amine group attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-METHYLPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve efficiency. This method allows for better control over reaction parameters, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

N4-(3-METHYLPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N4-(3-METHYLPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N4-(3-METHYLPHENYL)-5-NITROSO-PYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The nitroso group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Properties

CAS No.

92016-75-6

Molecular Formula

C11H12N6O

Molecular Weight

244.25 g/mol

IUPAC Name

4-N-(3-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine

InChI

InChI=1S/C11H12N6O/c1-6-3-2-4-7(5-6)14-10-8(17-18)9(12)15-11(13)16-10/h2-5H,1H3,(H5,12,13,14,15,16)

InChI Key

UAJFZJGJAIBJIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=C2N=O)N)N

Origin of Product

United States

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